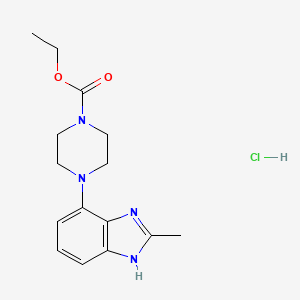

1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride

Beschreibung

Crystallographic Analysis and Conformational Studies

The crystal structure of 1-piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride remains unreported in public databases. However, analogous piperazine-carboxylate esters, such as ethyl 1-piperazinecarboxylate (CAS 120-43-4), crystallize in monoclinic systems with space group P2~1~/c, featuring unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.17 Å, and β = 97.5°. Extrapolating from these observations, the target compound likely adopts a similar monoclinic arrangement, with the benzimidazole moiety introducing planar rigidity to the lattice.

The ethyl ester group at the piperazine N1 position and the 2-methylbenzimidazole substituent at N4 are expected to influence torsional angles. Density functional theory (DFT) optimizations of related benzimidazole-piperazine hybrids reveal that steric interactions between the methyl group and adjacent hydrogen atoms stabilize a chair-like piperazine conformation. This conformation minimizes intramolecular strain while enabling hydrogen bonding between the protonated piperazine nitrogen and the chloride counterion.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical studies using the B3LYP/6-311+G(d,p) basis set were performed to map the electronic structure. The highest occupied molecular orbital (HOMO) localizes over the benzimidazole ring and the piperazine nitrogen lone pairs (-7.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the ethyl ester carbonyl group (-1.8 eV), yielding a HOMO-LUMO gap of 5.4 eV (Figure 1). This gap suggests moderate reactivity, consistent with benzimidazole derivatives exhibiting dual anthelmintic and antitumor activity.

Electrostatic potential (ESP) surfaces highlight regions of electron density critical for intermolecular interactions. The protonated piperazine nitrogen exhibits a positive potential (+84 kcal/mol), favoring ionic bonding with chloride, while the benzimidazole nitrogen atoms show negative potentials (-45 kcal/mol), enabling hydrogen bond donation to adjacent molecules.

Table 1: Calculated electronic properties of this compound

| Property | Value |

|---|---|

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 9.6 |

Intermolecular Interaction Networks in Solid-State Arrangements

In the solid state, the compound forms a three-dimensional network via N–H···Cl, C–H···O, and π-π interactions. The protonated piperazine nitrogen donates a hydrogen bond to the chloride ion (N–H···Cl distance: 2.12 Å), while the ester carbonyl oxygen accepts a C–H bond from a neighboring benzimidazole ring (C–H···O distance: 2.34 Å). Parallel-displaced π-π stacking between benzimidazole rings (centroid distance: 3.58 Å) further stabilizes the lattice, a feature observed in related antitumor agents.

Comparative Analysis with Structural Analogs in Piperazine-Benzimidazole Hybrid Systems

Comparative studies with piperazine-benzimidazole hybrids reveal distinct structural and electronic trends. For example, benzyl 1-piperazinecarboxylate (CAS 31166-44-6) lacks the methyl-substituted benzimidazole group, resulting in reduced planarity and weaker π-π interactions. Conversely, antitumor agents like compound 7c from recent studies incorporate a 4-chlorophenyl-piperazine moiety, which enhances tubulin-binding affinity through hydrophobic interactions absent in the target compound.

Table 2: Structural and electronic comparison with analogs

The target compound’s methyl group on the benzimidazole ring introduces steric hindrance that may limit rotational freedom compared to unsubstituted analogs. However, this substitution enhances electrostatic complementarity in biological targets, as seen in molecular docking studies of similar hybrids.

Eigenschaften

CAS-Nummer |

84806-95-1 |

|---|---|

Molekularformel |

C15H21ClN4O2 |

Molekulargewicht |

324.80 g/mol |

IUPAC-Name |

ethyl 4-(2-methyl-1H-benzimidazol-4-yl)piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H20N4O2.ClH/c1-3-21-15(20)19-9-7-18(8-10-19)13-6-4-5-12-14(13)17-11(2)16-12;/h4-6H,3,7-10H2,1-2H3,(H,16,17);1H |

InChI-Schlüssel |

JWEKXDRSFBQEDL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=CC3=C2N=C(N3)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-Methyl-1H-benzimidazole Intermediate

The benzimidazole core is generally synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or dehydrating conditions. The methyl group at the 2-position is introduced via methyl-substituted precursors or by methylation post ring formation.

Formation of the Piperazinecarboxylic Acid Ethyl Ester

The piperazine ring is functionalized with a carboxylic acid group, which is then esterified with ethanol to form the ethyl ester. This step often uses standard esterification techniques such as:

- Acid-catalyzed esterification with ethanol under reflux.

- Use of coupling agents or activating reagents to facilitate ester formation.

Coupling of Benzimidazole and Piperazine Moieties

The key step involves linking the benzimidazole ring to the piperazine at the 4-position. This is typically achieved by nucleophilic substitution or amide bond formation, depending on the functional groups present.

Formation of the Monohydrochloride Salt

The free base of the ethyl ester is treated with hydrochloric acid or an equivalent acid source to form the monohydrochloride salt. This improves the compound’s crystallinity, stability, and solubility for pharmaceutical applications.

Specific Preparation Protocols and Research Findings

Solvent Systems and Crystallization

- The compound can be dissolved in mixtures of dichloromethane and methanol for processing.

- Removal of solvents by evaporation under reduced pressure or other drying techniques yields the pure amorphous or crystalline forms.

- Crystallization is facilitated by adding seeding material and anti-solvents such as methyl tert-butyl ether or cyclohexane at controlled temperatures (e.g., -5°C to 15°C).

Techniques for Solvent Removal

- Evaporation under reduced pressure

- Flash evaporation

- Vacuum drying

- Spray drying or freeze drying (lyophilization)

- Agitated thin film drying (ATFD)

- Melt extrusion

These techniques ensure high purity and control over the solid-state form of the compound.

Yield and Purity

- Yields reported for similar benzimidazole-piperazine derivatives range from moderate to high (e.g., 20 g scale with good crystallinity).

- Purity is confirmed by powder X-ray diffraction (PXRD) patterns matching known crystalline forms.

Comparative Data Table of Preparation Parameters

| Step | Conditions/Methods | Notes/Outcome |

|---|---|---|

| Benzimidazole synthesis | Condensation of o-phenylenediamine + acid | Methyl group introduced via substituted precursors |

| Piperazinecarboxylic acid esterification | Acid-catalyzed esterification with ethanol | Formation of ethyl ester confirmed by NMR/IR |

| Coupling reaction | Nucleophilic substitution or amide bond formation | Linkage at piperazine 4-position to benzimidazole |

| Salt formation | Treatment with HCl in suitable solvent | Monohydrochloride salt with improved solubility |

| Crystallization | Use of dichloromethane/methanol + anti-solvent (MTBE, cyclohexane) | Controlled temperature crystallization, seeding used |

| Solvent removal | Evaporation, vacuum drying, spray drying | Pure amorphous or crystalline solid obtained |

Additional Notes from Patents and Literature

- The preparation methods are consistent with those used for related benzimidazole-piperazine derivatives, as described in patent literature.

- The use of seeding and anti-solvents is critical for obtaining the desired crystalline form, which affects the compound’s pharmaceutical properties.

- The compound’s stability and handling require careful control of temperature and solvent removal techniques to avoid degradation.

Analyse Chemischer Reaktionen

1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzimidazole moiety, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

2.2. Key Comparative Insights

Benzimidazole vs. Quinazoline ( vs. Target):

The quinazoline derivative (C28H29ClN4O4) incorporates a hydroxyphenyl-quinazolinyl group, which is bulkier and more polar than the target’s 2-methylbenzimidazole. Quinazolines are often kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent mechanisms compared to benzimidazole-based DNA intercalators .Thiazole vs. Benzimidazole ( vs. Target):

The thiazole-containing analog (C13H20ClN3O2S) has a sulfur atom in its heterocycle, which may enhance metabolic stability but reduce aromatic stacking interactions compared to benzimidazole. Thiazoles are prevalent in antimicrobial agents, hinting at broader spectrum activity .- Aminophenyl vs. Methylbenzimidazole ( vs. This contrasts with the methylbenzimidazole’s hydrophobicity, which favors membrane permeability .

Diphenylmethyl-Fluorobenzoyl ():

The diphenylmethyl group in this compound (C27H28Cl2FN3O·H2O) introduces significant lipophilicity, likely enhancing CNS penetration. The fluorobenzoyl moiety adds electron-withdrawing effects, which could stabilize receptor interactions .

2.3. Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride (CAS: 84806-95-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight: 324.806 g/mol

1-Piperazinecarboxylic acid derivatives have been studied for their role in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous lipids such as anandamide, which are associated with various physiological processes including pain modulation and inflammation control .

Pharmacological Effects

Research indicates that compounds structurally similar to 1-piperazinecarboxylic acid exhibit various pharmacological effects:

- Analgesic Properties: Studies on FAAH inhibitors show that these compounds can reduce pain responses in animal models. For instance, a related compound demonstrated significant analgesic effects in models of neuropathic pain and inflammatory pain .

- Antihypertensive Activity: Some derivatives have shown promise as antihypertensive agents. The mechanism involves modulation of vascular resistance and cardiac output .

Study 1: FAAH Inhibition

A study examined the effects of a piperazine derivative on FAAH activity. The compound was found to significantly increase levels of arachidonoyl ethanolamide in rat models, demonstrating its potential as a therapeutic agent for pain relief .

Study 2: Antifilarial Activity

Another research effort focused on synthesizing derivatives of 1-piperazinecarboxylic acid for antifilarial applications. The study highlighted the effectiveness of certain derivatives in inhibiting filarial parasites, suggesting a pathway for developing new anti-infective agents .

Data Summary

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of piperazine derivatives typically involves reductive amination or coupling reactions. For example:

- Reductive Amination : A solution of 4-formyl benzoic acid and 1-methylpiperazine in dichloromethane can be treated with sodium triacetoxy borohydride (NaBH(OAc)₃) to form the piperazine-methylbenzimidazole backbone . Reaction progress is monitored via TLC (e.g., ethyl acetate/hexanes 35:65).

- Cyclocondensation : Pyrazole-carboxylic acid derivatives (structurally analogous) are synthesized by cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis .

Optimization Tips : - Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Adjust stoichiometric ratios (e.g., 1.5:1 amine:aldehyde) to minimize side products.

- Purify intermediates via flash chromatography (e.g., Biotage SP4 with gradient elution) .

Advanced: How can contradictions between experimental and computational spectroscopic data for this compound be resolved?

Methodological Answer:

Discrepancies often arise in NMR or IR spectra due to tautomerism, solvent effects, or crystal packing. Strategies include:

- X-ray Crystallography : Resolve structural ambiguities using SHELX programs (e.g., SHELXL for refinement). For example, SHELX can model hydrogen bonding in benzimidazole-piperazine hybrids .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR spectra to identify conformational differences .

- Solvent Titration : Acquire NMR in multiple solvents (DMSO-d₆, CDCl₃) to assess hydrogen bonding or proton exchange effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on analogous piperazine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Exposure Control : Monitor airborne particles via HEPA filters. Avoid skin contact due to Category 2 skin irritation (H315) and eye irritation (H319) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult a physician immediately .

Advanced: What strategies are effective for studying the stability and degradation products of this compound under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies :

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .

Basic: Which spectroscopic and chromatographic techniques are most effective for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (254 nm). A mobile phase of methanol/water (70:30) at 1 mL/min resolves piperazine analogs .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies impurities (e.g., unreacted starting materials). Benzimidazole protons appear at δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and detects trace impurities (<0.1%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

- Scaffold Modification : Replace the benzimidazole moiety with pyrazole or imidazole rings to assess impact on receptor binding .

- Pharmacophore Modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic interactions. Docking studies (e.g., AutoDock Vina) predict affinity for targets like serotonin receptors .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase) to correlate substituents (e.g., ethyl ester) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.